molecular formula C6H4F2IN B137674 2,6-Difluoro-4-iodoaniline CAS No. 141743-49-9

2,6-Difluoro-4-iodoaniline

Cat. No. B137674
CAS RN: 141743-49-9
M. Wt: 255 g/mol
InChI Key: HCUZNQLIMDDCHF-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-iodoaniline is a chemical compound with the molecular formula C6H4F2IN . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 2,6-Difluoro-4-iodoaniline consists of six carbon atoms, four hydrogen atoms, two fluorine atoms, one iodine atom, and one nitrogen atom . The InChI code for the compound is 1S/C6H4F2IN/c7-4-1-3(9)2-5(8)6(4)10/h1-2H,10H2 .


Physical And Chemical Properties Analysis

The molecular weight of 2,6-Difluoro-4-iodoaniline is 255.01 g/mol . The compound is a solid at room temperature .

Scientific Research Applications

Organic Synthesis

2,6-Difluoro-4-iodoaniline: is a valuable building block in organic synthesis. Its reactivity allows for the introduction of fluorine and iodine into complex molecules, which can significantly alter the chemical and physical properties of the compounds. This compound is often used in the synthesis of pharmaceuticals and agrochemicals due to its ability to improve binding affinity and metabolic stability .

Medicinal Chemistry

In medicinal chemistry, 2,6-Difluoro-4-iodoaniline serves as a precursor for the development of novel therapeutic agents. The presence of fluorine atoms can enhance the lipophilicity and bioavailability of drug candidates, while the iodine atom can be utilized for radio-labeling, aiding in in vivo imaging and diagnostic studies .

Material Science

This compound finds applications in material science, particularly in the development of organic semiconductors. The fluorine atoms can modulate the electronic properties of semiconducting materials, potentially leading to advances in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Analytical Chemistry

2,6-Difluoro-4-iodoaniline: can be used as a derivatization agent in analytical chemistry. It reacts with various functional groups, facilitating the detection and quantification of compounds in complex mixtures through techniques like high-performance liquid chromatography (HPLC) .

Agricultural Chemistry

In the field of agricultural chemistry, derivatives of 2,6-Difluoro-4-iodoaniline are explored for their potential use as pesticides or herbicides. The introduction of fluorine atoms can lead to compounds with enhanced activity against a broad spectrum of agricultural pests .

Environmental Science

The study of 2,6-Difluoro-4-iodoaniline derivatives also extends to environmental science, where they are investigated for their role in the degradation of pollutants. These compounds can act as intermediates in the breakdown of harmful chemicals, contributing to environmental remediation efforts .

Catalysis

In catalysis, 2,6-Difluoro-4-iodoaniline can be used to synthesize ligands for transition metal catalysts. These catalysts are crucial in various chemical reactions, including those used in the synthesis of fine chemicals and pharmaceuticals .

Fluorescence Studies

Due to its structural properties, 2,6-Difluoro-4-iodoaniline can be involved in the synthesis of fluorescent compounds. These compounds are valuable in a range of applications, from biological imaging to the creation of sensors that detect specific molecules .

Safety And Hazards

2,6-Difluoro-4-iodoaniline may cause skin and eye irritation. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment is advised .

properties

IUPAC Name

2,6-difluoro-4-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2IN/c7-4-1-3(9)2-5(8)6(4)10/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCUZNQLIMDDCHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)N)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60299251
Record name 2,6-Difluoro-4-iodoaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluoro-4-iodoaniline

CAS RN

141743-49-9
Record name 2,6-Difluoro-4-iodoaniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Difluoro-4-iodoaniline
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

2,6-difluoroaniline (5) is reacted with iodine chloride in acetic acid to yield 2,6-difluoro-4-iodaniline (6).
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Synthesis routes and methods III

Procedure details

60 g of 2,6-difluoroaniline was dissolved in 180 ml of acetic acid. A solution containing 75 g of iodine chloride dissolved in 48 ml of acetic acid was added dropwise therein, and then agitated at 80° C. for 2 hours. The reaction solution was poured into water, and the resulting deposited crystals were filtrated and washed with water. The crystals were recrystallized with methanol, vacuum distilled (125° C./22 mmHg), and recrystallized again with methanol to obtain 57 g of 2,6-difluoro-4-iodoaniline.
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Synthesis routes and methods IV

Procedure details

2,6-Difluoroaniline (38 g) was dissolved in acetic acid (120 ml), and then pyridine (25 g) was added thereto, followed by stirring. Then, a mixture of iodine monochloride (50 g) with acetic acid (30 ml) was added dropwise thereto. After stirring at room temperature for 1 hour, the reaction solution was further stirred at 70° to 80° C. for 2 hours. Then, the reaction solution was poured into water, and the precipitated crystals were filtered, followed by washing with water. The resulting crystals were dissolved in chloroform, and then washed with water twice, further with 10% potassium hydroxide aqueous solution twice, and furthermore with water twice, followed by distilling off chloroform. The residue was distilled under reduced pressure (b.p. 120° to 130° C./20 mmHg), and then recrystallized from methanol to give 4-iodo-2,6-difluoroaniline (44 g).
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30 mL
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Synthesis routes and methods V

Procedure details

To a solution of 2,6-difluoroaniline (5.0 g, 38.7 mmol) and p-toluenesulfonic acid (1.45 g, 7.62 mmol) in DMF (70 mL) was added dropwise N-iodosuccinimide (9.6 g, 42.7 mmol) dissolved in DMF (50 mL) at 5° C. The mixture was stirred for 2.5 hours at room temperature. The mixture was concentrated under reduced pressure, and then diluted with EtOAc and water. The organic layer was washed with saturated aqueous sodium thiosulfate and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude residue was purified by crystallization from EtOAc and hexane to give 2,6-difluoro-4-iodoaniline (9.12 g, 92.4%).
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5 g
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70 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the fluorine substitution in 2,6-Difluoro-4-iodoaniline affect its ability to form hydrogen bonds compared to 4-iodoaniline?

A1: The research indicates that the introduction of two fluorine atoms at the 2 and 6 positions of the benzene ring in 4-iodoaniline, forming 2,6-Difluoro-4-iodoaniline, leads to a significant change in hydrogen bonding patterns. While both compounds can form hydrogen bonds, the difluoro-substituted derivative exhibits a greater propensity to form strong N-H···N hydrogen bonds. [] This is likely due to the electron-withdrawing nature of the fluorine atoms, which increases the positive charge density on the adjacent amine hydrogen, making it a stronger hydrogen bond donor. Additionally, the fluorine atoms themselves can act as competitive hydrogen bond acceptors. []

Q2: Does the presence of fluorine in 2,6-Difluoro-4-iodoaniline influence halogen bond formation or other halogen-related interactions?

A2: Yes, the fluorine atoms in 2,6-Difluoro-4-iodoaniline play a role in influencing halogen-related interactions. The study highlights that fluorine substituents can act as halogen bond acceptors, potentially leading to the formation of halogen bonds with the iodine atom. [] Moreover, the presence of fluorine increases the likelihood of halogen-halogen contacts, although the exact nature and strength of these interactions require further investigation. [] These findings emphasize the multifaceted role of fluorine in influencing intermolecular interactions.

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